[1,1'-Biphenyl]-3,3'-dicarbaldehyde
Overview
Description
[1,1’-Biphenyl]-3,3’-dicarbaldehyde: is an organic compound consisting of two benzene rings connected by a single bond, with aldehyde groups attached to the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbaldehyde typically involves the oxidation of [1,1’-Biphenyl]-3,3’-dimethyl compound. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the methyl groups to aldehyde groups . Another method involves the use of potassium permanganate (KMnO4) in an alkaline medium, followed by acidification to yield the desired dicarbaldehyde .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’-dicarbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde groups can influence the reactivity of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural framework can be modified to enhance biological activity and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile precursor for the synthesis of functional materials .
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the aldehyde groups are reduced to alcohols through the transfer of hydride ions from the reducing agent. In oxidation reactions, the aldehyde groups are oxidized to carboxylic acids through the addition of oxygen atoms .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: Similar structure but with aldehyde groups at the 4 and 4’ positions.
[1,1’-Biphenyl]-2,2’-dicarbaldehyde: Aldehyde groups at the 2 and 2’ positions.
[1,1’-Biphenyl]-4,4’-dimethyl: Precursor for the synthesis of [1,1’-Biphenyl]-3,3’-dicarbaldehyde.
Uniqueness: The position of the aldehyde groups in [1,1’-Biphenyl]-3,3’-dicarbaldehyde influences its chemical reactivity and the types of reactions it can undergo. This makes it distinct from other biphenyl derivatives with different substitution patterns .
Properties
IUPAC Name |
3-(3-formylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLRHSEMGXKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288116 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-47-6 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19800-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-3,3'-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of [1,1'-Biphenyl]-3,3'-dicarbaldehyde contribute to its unique crystal packing?
A1: this compound, also known as divanillin, exhibits a remarkable crystal structure. The molecule possesses twofold symmetry and forms strong alcohol-aldehyde hydrogen bonds with four neighboring molecules. [] This interaction results in a three-dimensional hydrogen-bonding network with a diamond-like arrangement of six divanillin units forming a ring. Furthermore, π-π interactions between molecules along the c-axis contribute to the formation of four interpenetrating networks. [] This complex arrangement is suggested to be responsible for the aging process observed in divanillin powders. []
Q2: Can this compound be used to detect specific metal ions?
A2: Yes, research indicates that this compound can function as a selective colorimetric chemosensor for Cu²⁺ ions in aqueous solutions. [] When a chemosensor derived from this compound interacts with Cu²⁺ ions, a noticeable color change occurs due to a bathochromic shift in the UV-Vis spectra at 420 nm. [] This color change, attributed to the formation of a 2:1 complex between the chemosensor and Cu²⁺, enables the detection and quantification of Cu²⁺ ions in environmental water samples. []
Q3: Is this compound a promising building block for synthesizing complex molecules?
A3: Indeed, this compound serves as a crucial starting material in the synthesis of various organic compounds. For instance, it plays a key role in the synthesis of cardinalin 3, a dimer of ventiloquinone L. [] The synthetic route involves utilizing this compound in a series of reactions, including Stobbe condensation and Friedel-Crafts acylation, to construct the complex structure of cardinalin 3. [] This highlights the versatility of this compound as a building block in organic synthesis.
Q4: Does this compound exhibit any antioxidant properties?
A4: While this compound itself is not extensively studied for its antioxidant properties, a derivative, 3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol, synthesized via radical coupling of this compound, exhibits noteworthy antioxidant activity. [] This derivative, when anchored on mesoporous alumina, demonstrates even greater antioxidant potential compared to its free form. [] These findings suggest potential applications of this compound derivatives in food and cosmetic packaging for enhanced product preservation. []
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